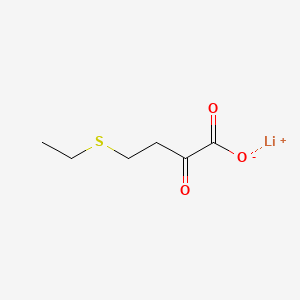![molecular formula C12H19N3O4S B6610468 tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate CAS No. 2763750-25-8](/img/structure/B6610468.png)
tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate (TBNEC) is a compound of interest in scientific research due to its unique properties and potential applications. It is an organic compound with a molecular formula of C11H19N3O4S and a molecular weight of 285.35 g/mol. TBNEC is a colorless, odorless, and water-soluble compound that is synthesized by a method known as the Strecker reaction. This reaction involves the condensation of an aldehyde with an amine and is often used to produce amino acid derivatives.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate involves the reaction of tert-butyl carbamate with 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine.
Starting Materials
tert-butyl carbamate, 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine
Reaction
To a solution of tert-butyl carbamate (1.0 equiv) in dry THF, add 2-(5-methanesulfonylpyrimidin-2-yl)ethylamine (1.2 equiv) and stir at room temperature for 24 hours., After completion of the reaction, evaporate the solvent under reduced pressure and purify the crude product by column chromatography using a suitable solvent system., The desired product, tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate, can be obtained as a white solid in good yield.
Mécanisme D'action
Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is believed to act as a catalyst in organic reactions due to its ability to form hydrogen bonds and to stabilize reactive intermediates. It can also act as a reagent in reactions, as it can act as a nucleophile and can react with electrophiles. Furthermore, it has been found to be able to form complexes with metal ions, which can be used to catalyze reactions.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate has been found to have no adverse effects on the body. It is not toxic to humans and has not been found to be carcinogenic or mutagenic. Furthermore, it has been found to have no effect on the activity of enzymes or proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate has many advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Furthermore, it is water-soluble and has no adverse effects on the body. However, it is not as stable as some other compounds, and it can be difficult to purify.
Orientations Futures
There are a number of potential future directions for research on tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate. These include further study of its potential as a drug delivery system, its ability to form complexes with metal ions, and its potential use as a catalyst for organic reactions. Additionally, further research into its biochemical and physiological effects could be beneficial. Finally, research into the synthesis of derivatives of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate could lead to new compounds with unique properties.
Applications De Recherche Scientifique
Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is an important compound in scientific research due to its unique properties. It has been used in a variety of applications, including as a catalyst for organic reactions and as a reagent for the synthesis of other compounds. It has also been studied for its potential use in drug delivery, as a stabilizer for proteins and enzymes, and as a ligand for metal complexes.
Propriétés
IUPAC Name |
tert-butyl N-[2-(5-methylsulfonylpyrimidin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-10-14-7-9(8-15-10)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFGDLSEQBNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
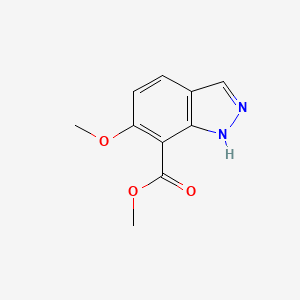
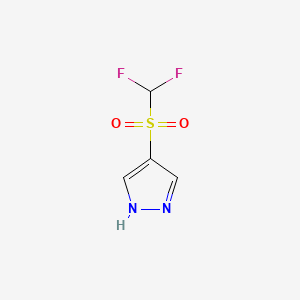
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)
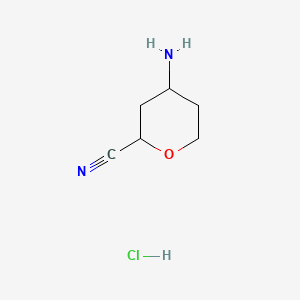

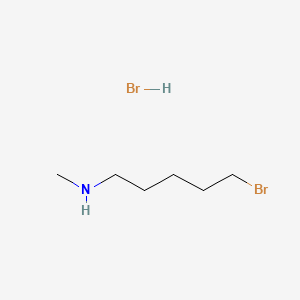
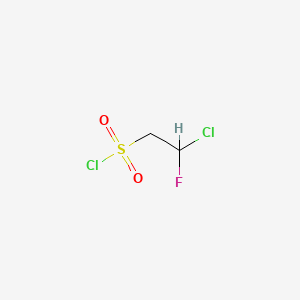
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
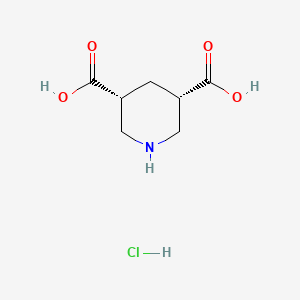
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
